Trimethylarsonium iodide
CAS No.: 884879-57-6
Cat. No.: VC0108711
Molecular Formula: C3H10AsI
Molecular Weight: 120.0312791
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 884879-57-6 |
|---|---|
| Molecular Formula | C3H10AsI |
| Molecular Weight | 120.0312791 |
| IUPAC Name | trimethylarsanium;iodide |
| Standard InChI | InChI=1S/C3H10As.HI/c1-4(2)3;/h4H,1-3H3;1H/q+1;/p-1 |
| SMILES | C[AsH+](C)C.[I-] |
Introduction
Physical and Chemical Properties
Crystallographic Parameters:
| Parameter | Value | Unit |
|---|---|---|
| Space Group | - | |
| Cell Dimensions | , , | Å |
| Cell Volume | ų | |
| Density () | Mg/m³ | |
| Temperature | K |
The orthorhombic crystal system and the absence of disorder within the lattice contribute to the stability and reproducibility of its structural features .
Chemical Properties
Trimethylarsonium iodide exhibits typical ionic behavior due to its quaternary ammonium-like structure. The arsenic atom's positive charge is stabilized by methyl groups, while the iodide ion contributes to ionic interactions within the crystal lattice.
Reactivity:
-
Stability: The compound is stable under ambient conditions but may decompose at elevated temperatures.
-
Solubility: It dissolves in polar solvents such as water and methanol, making it suitable for aqueous-phase reactions.
-
Electrochemical Behavior: Studies indicate weak van der Waals interactions between iodine atoms and hydrogen atoms within the range of , which may influence reactivity .
Crystallographic Analysis
Structural Description
The central arsenic atom in Trimethylarsonium iodide adopts a distorted tetrahedral geometry due to steric interactions among methyl groups and electronic effects from the surrounding iodide ions . This distortion is reflected in bond angles slightly deviating from the ideal tetrahedral angle ().
Atomic Coordinates:
| Atom | x | y | z | |
|---|---|---|---|---|
| I | ||||
| As | ||||
| C1 |
The arsenic atom resides on a mirror plane within the crystal lattice, contributing to symmetry constraints that define its molecular geometry .
Diffraction Data
Single-crystal X-ray diffraction studies have provided high-resolution data for Trimethylarsonium iodide:
-
Radiation Source: MoKα ()
-
Refinement Parameters:
-
Absorption Correction: ψ scan method was employed during refinement .
These parameters underscore the accuracy of crystallographic measurements and validate the structural model proposed for this compound.
Tables Summarizing Key Findings
Table: Bond Lengths and Angles
| Bond Type | Bond Length (Å) |
|---|---|
| As-C | ~ |
| As-I | ~ |
Table: Thermal Parameters
| Atom Type | Thermal Parameter () (Ų) |
|---|---|
| Arsenic | ~ |
Further analysis reveals weak van der Waals interactions between iodine atoms and adjacent hydrogens within Trimethylarsonium iodide's lattice structure.
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